5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of Azide: The starting material, 4-methoxyaniline, is converted to the corresponding azide via diazotization followed by azidation.
Cycloaddition: The azide is then reacted with an alkyne under copper(I) catalysis to form the triazole ring.
Amination: The resulting triazole is further functionalized to introduce the amino group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and green solvents is emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, such as those involved in cell cycle regulation and apoptosis . The compound’s ability to modulate gene expression and protein function makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
- 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbohydrazide
- 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide
Uniqueness
Compared to similar compounds, 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the presence of the triazole ring, which imparts distinct electronic and steric characteristics. This makes it particularly effective in certain biochemical applications where other similar compounds may not perform as well .
Properties
IUPAC Name |
5-amino-1-(4-methoxyphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-17-7-4-2-6(3-5-7)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBBTFQBKRJJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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